

# Application Note: Quantification of Pratol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Pratol	
Cat. No.:	B192162	Get Quote

#### **Abstract**

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Pratol**, a naturally occurring isoflavone found predominantly in red clover (Trifolium pratense). This method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol outlines a reversed-phase HPLC (RP-HPLC) approach with UV detection, providing detailed procedures for sample preparation, standard solution preparation, and chromatographic analysis. Additionally, this document includes method validation parameters and a workflow diagram for clarity.

#### Introduction

**Pratol** (7-hydroxy-4'-methoxyisoflavone) is an O-methylated isoflavone that has garnered significant interest due to its potential biological activities, including estrogenic and anti-inflammatory effects. Accurate quantification of **Pratol** in plant extracts, dietary supplements, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like **Pratol** due to its high resolution, sensitivity, and reproducibility.[1][2][3][4][5] This application note provides a comprehensive guide for the determination of **Pratol** using a validated RP-HPLC method.



# **Experimental**Materials and Reagents

- Pratol analytical standard (>98% purity)
- · HPLC grade acetonitrile
- · HPLC grade methanol
- Deionized water (18.2 MΩ·cm)
- · Formic acid (or Acetic Acid), analytical grade
- Red clover (Trifolium pratense) dried plant material (for sample preparation example)

#### Instrumentation

- An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)

#### **Chromatographic Conditions**

A summary of the optimized HPLC conditions for the quantification of **Pratol** is presented in Table 1.



Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution	0-20 min, 20-60% B20-25 min, 60-80% B25-30 min, 80-20% B (return to initial)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	260 nm
Injection Volume	20 μL

Table 1: HPLC Chromatographic Conditions for Pratol Analysis

#### **Protocols**

### **Standard Solution Preparation**

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Pratol** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions will be used to construct the calibration curve.

#### **Sample Preparation (from Red Clover)**

- Grinding: Grind the dried red clover plant material into a fine powder using a laboratory mill.
- Extraction: Accurately weigh 1 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of 80% methanol and sonicate for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.



- Filtration: Carefully collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the **Pratol** concentration falls within the linear range of the calibration curve.

#### **Method Validation**

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.

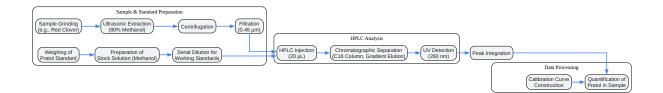
Parameter	Typical Acceptance Criteria
Linearity (r²)	≥ 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	≤ 2%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1
Specificity	No interfering peaks at the retention time of Pratol

Table 2: Method Validation Parameters

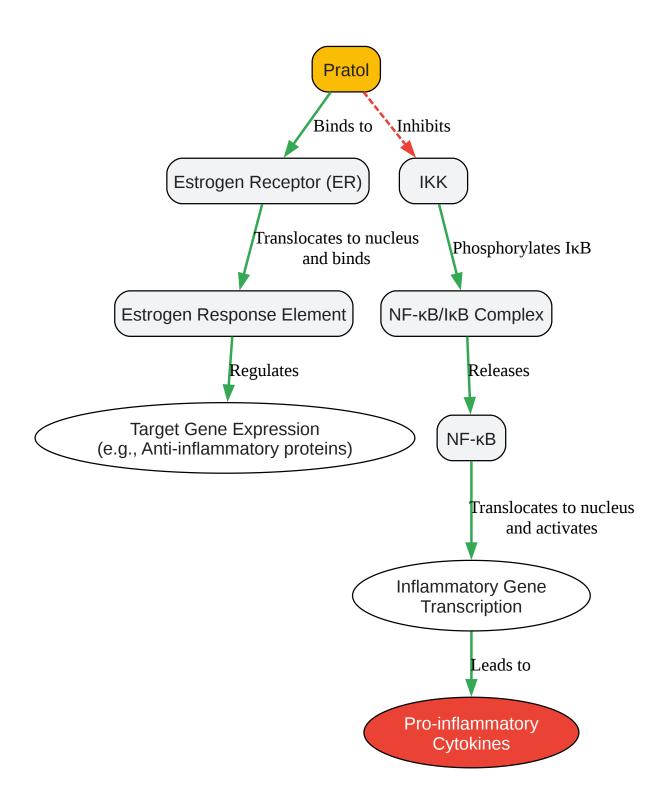
## **Experimental Workflow**

The overall workflow for the HPLC analysis of **Pratol** is depicted in the following diagram.









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